molecular formula C8H8N4O3 B12938222 2-NP-Sca-13C,15N3

2-NP-Sca-13C,15N3

Cat. No.: B12938222
M. Wt: 212.15 g/mol
InChI Key: OEOKLBSECDAYSM-BEMFJYRBSA-N
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Description

2-Nitrobenzaldehyde semicarbazone-13C,15N3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of 2-nitrobenzaldehyde semicarbazone, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This labeling allows for precise tracking and quantification in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide in the presence of labeled carbon-13 and nitrogen-15 isotopes. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced analytical techniques to monitor the incorporation of isotopes and ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde semicarbazone-13C,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde semicarbazone-13C,15N3 involves its interaction with specific molecular targets. The stable isotopes allow for precise tracking and quantification, making it an invaluable tool in analytical chemistry. The compound interacts with enzymes and proteins, providing insights into their function and behavior under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrobenzaldehyde semicarbazone-13C,15N3 is unique due to its specific isotope labeling, which provides enhanced sensitivity and accuracy in analytical applications. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification, making it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

212.15 g/mol

IUPAC Name

[(E)-(2-nitrophenyl)(113C)methylideneamino]urea

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,9+1,10+1,11+1

InChI Key

OEOKLBSECDAYSM-BEMFJYRBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/[13CH]=[15N]/[15NH]C(=O)[15NH2])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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